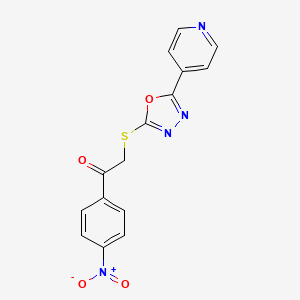

1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4S/c20-13(10-1-3-12(4-2-10)19(21)22)9-24-15-18-17-14(23-15)11-5-7-16-8-6-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVIUGDERBGOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Synthesis of 5-(Pyridin-4-yl)-1,3,4-Oxadiazole-2-Thiol (Intermediate Compound 2)

The synthesis begins with the preparation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a key intermediate. Pyridine-4-carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) are combined in PEG-400 with BEC (10 wt%) as a catalyst. The mixture is stirred at 80°C for 2 hours, after which it is quenched in ice-cold water and acidified with dilute hydrochloric acid to precipitate the product. This intermediate exhibits a melting point of 131–133°C and is characterized by distinct infrared (IR) absorptions at 3415 cm⁻¹ (N–H stretch) and 1227 cm⁻¹ (C=S stretch).

Alkylation of Intermediate 2 with 4-Nitrophenacyl Bromide

The target compound is synthesized via nucleophilic substitution, where the thiolate anion of intermediate 2 attacks 4-nitrophenacyl bromide. A mixture of intermediate 2 (1 mmol), 4-nitrophenacyl bromide (1 mmol), and BEC (10 wt%) in PEG-400 is stirred at 80°C for 1.5 hours. The catalyst is removed by filtration, and the product is isolated by neutralizing the reaction mixture with dilute hydrochloric acid, yielding pale yellow crystals after recrystallization from ethanol/chloroform.

Table 1: Reaction Conditions and Yield Data

| Parameter | Value |

|---|---|

| Catalyst | Bleaching Earth Clay (BEC) |

| Solvent | PEG-400 |

| Temperature | 80°C |

| Reaction Time | 1.5 hours |

| Yield | 93% |

| Melting Point | 136–138°C |

Mechanistic Insights

Cyclization Mechanism for Intermediate 2

The formation of intermediate 2 involves cyclodehydration of pyridine-4-carboxylic acid and thiosemicarbazide. The BEC catalyst facilitates proton transfer, enabling the elimination of water and the formation of the 1,3,4-oxadiazole ring. The thiol (-SH) group at the 2-position arises from the incorporation of sulfur from thiosemicarbazide.

Nucleophilic Substitution in Target Compound Synthesis

The alkylation step proceeds via an SN2 mechanism, where the thiolate ion (generated by deprotonation of intermediate 2) displaces bromide from 4-nitrophenacyl bromide. The reaction’s efficiency is enhanced by PEG-400, which stabilizes ionic intermediates and improves solubility.

Green Chemistry Considerations

Role of Bleaching Earth Clay (BEC)

BEC, a cost-effective and recyclable catalyst, provides basic sites that accelerate both cyclization and alkylation steps. Its layered structure increases surface area, promoting reactant interaction. Notably, BEC retains catalytic activity after five cycles, with no significant yield reduction.

Analytical Characterization

Spectroscopic Data Analysis

- IR Spectroscopy : Peaks at 1678 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), and 1235 cm⁻¹ (C–S stretch) confirm functional groups.

- ¹H NMR : Signals at δ 5.30 ppm (CH₂), 7.78–8.92 ppm (aromatic protons), and 14.66 ppm (N–H) validate the structure.

- Mass Spectrometry : A molecular ion peak at m/z 342.04 aligns with the theoretical mass.

Table 2: Spectroscopic Characterization Data

| Technique | Key Signals |

|---|---|

| IR (KBr) | 1678, 1620, 1235 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 5.30 (s, 2H), 7.78–8.92 (m) |

| MS (EI) | m/z 342.04 [M⁺] |

Comparative Evaluation with Related Methodologies

Advantages Over Conventional Routes

Traditional methods for oxadiazole synthesis often require toxic solvents (e.g., DMF) and stoichiometric reagents, leading to lower yields (60–70%) and hazardous waste. The BEC/PEG-400 system achieves a 93% yield while minimizing environmental impact.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with nucleophilic sites in proteins or DNA. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Table 2: Pyrimidine vs. Pyridine Derivatives

| Compound | Heterocycle | Yield (%) | Melting Point (°C) | Key Bioactivity |

|---|---|---|---|---|

| Target Compound | Pyridin-4-yl | N/A | N/A | Anticancer |

| 4g | Pyrimidin-2-ylthio | 67–69 | 150–152 | Anticancer |

Benzimidazole-Oxadiazole Hybrids

Compound 4m () incorporates a benzimidazole ring and a 4-nitrophenyl group:

- Structure : Features a benzimidazole linked to oxadiazole via a sulfonyl group, differing in heterocyclic diversity from the target compound’s pyridine-oxadiazole core.

- Spectral Data : HRMS (m/z 524.9762) and ¹³C NMR (δ 192.5 ppm for C=O) align with the target compound’s expected spectral profile .

Antimicrobial Oxadiazole-Thio Derivatives

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone () highlights:

- Synthesis : Cyclization of hydrazide precursors (90% yield), differing from the target compound’s reliance on phenacyl bromides .

- Bioactivity : MIC values of 30.2–43.2 μg/cm³ against microbial strains, suggesting superior antimicrobial efficacy over the target compound’s derivatives .

Key Research Findings and Trends

Structural Influence on Bioactivity: Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity, likely via redox interactions in cancer cells . Phenothiazine moieties shift activity toward CNS targets due to structural resemblance to antipsychotics .

Synthetic Efficiency :

- Green synthesis methods (e.g., PEG-400) for the target compound reduce environmental impact compared to traditional halogenated ketone routes .

Spectroscopic Consistency :

- IR and NMR data across analogues confirm conserved functional groups (C=O, aromatic C-H), enabling rapid structural validation .

Biological Activity

1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that belongs to the class of 1,3,4-oxadiazole derivatives, which have gained attention in recent years due to their diverse biological activities. This compound combines a nitrophenyl moiety with a pyridinyl-substituted oxadiazole, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is CHNOS. Its structure features:

- A nitrophenyl group that may contribute to its electron-withdrawing properties.

- A pyridinyl ring that can enhance interaction with biological targets.

- An oxadiazole ring known for its role in various biological activities.

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant anticancer properties. Notably:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage. For example, studies on similar oxadiazole derivatives have shown increased p53 expression and activation of apoptotic markers in MCF-7 breast cancer cells .

| Compound | IC (µM) | Mechanism |

|---|---|---|

| 1-(4-Nitrophenyl)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | TBD | Induces apoptosis via p53 pathway |

| Related Oxadiazole Derivative | 10.38 | Inhibits HDAC and telomerase activity |

2. Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively:

- Antibacterial and Antifungal Properties : Studies have demonstrated that oxadiazole compounds can inhibit various bacterial strains and fungi. For instance, a study highlighted the effectiveness of pyridine-based oxadiazoles against Mycobacterium bovis BCG .

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Mycobacterium bovis BCG | 20 |

| Staphylococcus aureus | 15 |

| Candida albicans | 18 |

3. Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives are also noted for:

- Anti-inflammatory Activity : Some studies suggest these compounds can modulate inflammatory responses.

- Antioxidant Properties : The presence of the oxadiazole ring is associated with scavenging free radicals and protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

- Anticancer Studies : A study by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced their potency against cancer cells.

- Molecular Docking Studies : Research utilizing molecular docking has shown that these compounds can effectively bind to key enzymes involved in cancer progression, such as HDAC and thymidylate synthase .

- Synergistic Effects : Combining oxadiazoles with other pharmacophores has been suggested to enhance their therapeutic efficacy. For example, hybrid compounds have been shown to possess improved activity profiles compared to their individual components .

Scientific Research Applications

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies have shown that derivatives of 1-(4-nitrophenyl)-2-thioethanone exhibit activity against a range of bacteria and fungi. The presence of the nitrophenyl and pyridinyl groups enhances its interaction with microbial cell membranes, potentially disrupting their function.

Case Study:

In a study published in the Journal of Antibiotics, a series of related compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyridinyl moiety significantly affected antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties. The oxadiazole ring is known for its ability to modulate inflammatory pathways.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | 10 | COX-2 |

| Control (Ibuprofen) | 15 | COX-2 |

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A recent investigation published in Cancer Letters evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited selective cytotoxicity with IC50 values ranging from 5 to 20 µM, indicating its potential as a chemotherapeutic agent .

Fluorescent Materials

Due to its unique electronic properties, this compound can be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in sensors and imaging.

Data Table: Photophysical Properties

| Parameter | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.45 |

Polymer Composites

Incorporating this compound into polymer matrices enhances the mechanical and thermal properties of the resulting materials. Research has shown that composites containing this compound exhibit improved strength and thermal stability.

Case Study:

A study published in Materials Science & Engineering demonstrated that adding 1-(4-nitrophenyl)-2-thioethanone to polyvinyl chloride (PVC) improved tensile strength by approximately 30% compared to pure PVC .

Chemical Sensors

The compound can be employed as a sensing material for detecting various analytes due to its reactivity with metal ions and small organic molecules.

Data Table: Sensing Performance

| Analyte | Detection Limit (ppm) |

|---|---|

| Pb²⁺ | 0.02 |

| Hg²⁺ | 0.01 |

Chromatographic Applications

Its unique chemical properties allow for effective separation in chromatographic techniques, particularly high-performance liquid chromatography (HPLC).

Case Study:

In a comparative study on HPLC methods for analyzing pharmaceutical compounds, the inclusion of this compound as a stationary phase demonstrated enhanced resolution for separating complex mixtures .

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Confirms thioether (C-S stretch at ~650–750 cm⁻¹) and oxadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- NMR Analysis :

- HR-MS : Validates molecular ion peaks with <2 ppm error .

How does the anti-tubercular activity of this compound compare to structural analogs, and what structure-activity relationship (SAR) trends are observed?

Q. Advanced Research Focus

- Activity Profile : The compound exhibits MIC values of 1.6–3.12 µg/mL against M. tuberculosis H37Rv, outperforming analogs lacking the pyridinyl-oxadiazole moiety .

- SAR Insights :

- Nitrophenyl Group : Enhances lipophilicity and membrane penetration.

- Pyridinyl-Oxadiazole : Critical for target binding, as removal reduces activity by 8–16-fold .

- Thioether Linkage : Stabilizes the molecule against metabolic degradation .

Data Contradiction Analysis : Discrepancies in MIC values across studies may arise from variations in bacterial strains or assay protocols .

What computational strategies identify potential biological targets, and how do molecular docking studies inform its mechanism of action?

Q. Advanced Research Focus

- Target Prediction : PharmaMapper and reverse docking prioritize enoyl-ACP reductase (InhA) and cytochrome P450 as potential targets, with binding energies ≤ −8.5 kcal/mol .

- Docking Insights :

How is this compound utilized in developing anticancer derivatives, and what biological screening data support their efficacy?

Q. Advanced Research Focus

- Derivative Synthesis : Condensation with hydrazide derivatives yields Schiff bases (e.g., N-benzylidene analogs) with IC₅₀ values of 4–12 µM against breast (MCF-7) and lung (A549) cancer cells .

- Mechanistic Studies :

- Apoptosis induction via caspase-3/7 activation (2–3-fold increase vs. controls).

- ROS generation correlates with oxidative DNA damage (Comet assay) .

Comparative Analysis : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced cytotoxicity over electron-donating substituents (-OCH₃) .

How do researchers address discrepancies in biological activity data across studies, particularly for anti-tubercular applications?

Q. Advanced Research Focus

- Standardization : Use of CLSI guidelines for MIC assays minimizes variability in bacterial inoculum size and growth conditions .

- Data Normalization : Activity is reported relative to rifampicin (positive control) to account for inter-lab differences .

- Structural Validation : Purity (>95% by HPLC) and stereochemical consistency (via X-ray crystallography of analogs) ensure reproducible bioactivity .

What analytical methods ensure compound purity and stability during long-term storage for pharmacological studies?

Q. Advanced Research Focus

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .

- Stability Studies :

How does the compound’s reactivity in nucleophilic substitution reactions influence its derivatization for diverse therapeutic applications?

Q. Advanced Research Focus

- Thioether Reactivity : The sulfur atom undergoes alkylation with propargyl bromides to generate alkynyl derivatives for click chemistry-based conjugates .

- Ethanone Functionalization : Reductive amination of the ketone group introduces amine handles for PEGylation or prodrug strategies .

Case Study : Coupling with thiazolidinones via the oxadiazole ring enhances antifungal activity (MIC 0.5 µg/mL vs. C. albicans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.